molecular formula C10H7NO B12556162 (S)-4-Cyano-alpha-ethynylbenzyl alcohol CAS No. 179248-86-3

(S)-4-Cyano-alpha-ethynylbenzyl alcohol

Cat. No.: B12556162
CAS No.: 179248-86-3
M. Wt: 157.17 g/mol
InChI Key: JYVHGWRYMPXZHU-JTQLQIEISA-N
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Description

(S)-4-Cyano-alpha-ethynylbenzyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzyl group, which is further substituted with a cyano group (-CN) and an ethynyl group (-C≡CH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cyano-alpha-ethynylbenzyl alcohol can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone. For instance, the reaction of phenylmagnesium bromide with 4-cyano-1-butyne followed by hydrolysis can yield the desired alcohol.

    Hydroboration-Oxidation: Another method involves the hydroboration of an alkyne followed by oxidation. This method is particularly useful for achieving anti-Markovnikov addition, which is essential for the synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cyano-alpha-ethynylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Hydrogenation with a palladium catalyst or LiAlH4.

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).

Major Products

    Oxidation: Formation of 4-cyano-alpha-ethynylbenzaldehyde or 4-cyano-alpha-ethynylbenzophenone.

    Reduction: Formation of 4-amino-alpha-ethynylbenzyl alcohol.

    Substitution: Formation of 4-cyano-alpha-ethynylbenzyl chloride or bromide.

Scientific Research Applications

(S)-4-Cyano-alpha-ethynylbenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-Cyano-alpha-ethynylbenzyl alcohol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-alpha-ethynylbenzyl chloride
  • 4-Cyano-alpha-ethynylbenzyl bromide
  • 4-Amino-alpha-ethynylbenzyl alcohol

Uniqueness

(S)-4-Cyano-alpha-ethynylbenzyl alcohol is unique due to the presence of both a cyano group and an ethynyl group on the benzyl alcohol framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

179248-86-3

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

4-[(1S)-1-hydroxyprop-2-ynyl]benzonitrile

InChI

InChI=1S/C10H7NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-6,10,12H/t10-/m0/s1

InChI Key

JYVHGWRYMPXZHU-JTQLQIEISA-N

Isomeric SMILES

C#C[C@@H](C1=CC=C(C=C1)C#N)O

Canonical SMILES

C#CC(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

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